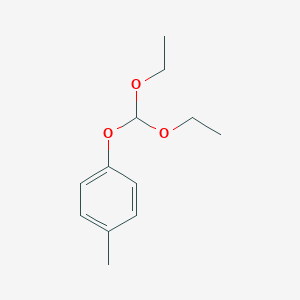

1-(Diethoxymethoxy)-4-methylbenzene

Description

1-(Diethoxymethyl)-4-methoxybenzene (IUPAC name: 1-(Diethoxymethyl)-4-methoxybenzene) is an organic compound with the molecular formula C₁₂H₁₈O₃ and a molecular weight of 210.273 g/mol . It features a benzene ring substituted with a diethoxymethyl group (–CH(OCH₂CH₃)₂) at the 1-position and a methoxy group (–OCH₃) at the 4-position. This structure confers unique electronic and steric properties, making it relevant in synthetic chemistry, particularly in studies involving protective groups or intermediates for oxidation reactions.

The discrepancy in substituents (methoxy vs. methyl) and functional groups (diethoxymethyl vs. diethoxymethoxy) highlights the importance of precise nomenclature in chemical comparisons.

Properties

IUPAC Name |

1-(diethoxymethoxy)-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-4-13-12(14-5-2)15-11-8-6-10(3)7-9-11/h6-9,12H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPSNQONPKHFHDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(OCC)OC1=CC=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Diethoxymethoxy)-4-methylbenzene can be synthesized through several methods. One common approach involves the reaction of 4-methylphenol with diethoxymethane in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the diethoxymethoxy group on the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of heterogeneous catalysts, such as zeolites or metal oxides, can enhance the efficiency of the reaction. The reaction mixture is usually heated to moderate temperatures and maintained under controlled pressure to optimize the conversion rate.

Chemical Reactions Analysis

Types of Reactions: 1-(Diethoxymethoxy)-4-methylbenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can yield simpler hydrocarbons or alcohols.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are typical for substitution reactions.

Major Products:

Oxidation: Products may include quinones or carboxylic acids.

Reduction: Products can include alcohols or alkanes.

Substitution: Products vary depending on the substituent introduced, such as halogenated benzenes or nitrobenzenes.

Scientific Research Applications

1-(Diethoxymethoxy)-4-methylbenzene has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals, polymers, and resins.

Mechanism of Action

The mechanism by which 1-(Diethoxymethoxy)-4-methylbenzene exerts its effects depends on the specific reaction or application. In general, the diethoxymethoxy group can participate in various chemical interactions, such as hydrogen bonding or coordination with metal ions. These interactions can influence the reactivity and stability of the compound in different environments.

Comparison with Similar Compounds

1-Methoxy-4-methylbenzene ()

- Molecular Formula : C₈H₁₀O

- Molecular Weight : 122.16 g/mol

- Substituents : Methoxy (–OCH₃) and methyl (–CH₃) groups.

- Comparison : The absence of the diethoxymethyl group simplifies the structure, reducing steric hindrance and molecular weight. This compound is often used as a baseline in studies of electronic effects in aromatic systems .

1-Bromo-4-(methoxymethyl)benzene ()

- Molecular Formula : C₈H₉BrO

- Molecular Weight : 201.06 g/mol

- Substituents : Bromine (–Br) and methoxymethyl (–CH₂OCH₃).

- Comparison : The bromine substituent introduces electrophilic reactivity, enabling cross-coupling reactions. The methoxymethyl group, though smaller than diethoxymethyl, still provides moderate steric shielding .

1-(2-Bromoethoxy)-4-methylbenzene ()

- Molecular Formula : C₉H₁₁BrO

- Molecular Weight : 215.09 g/mol

- Substituents : Bromoethoxy (–OCH₂CH₂Br) and methyl (–CH₃).

- Comparison : The bromoethoxy group acts as a leaving group in nucleophilic substitution reactions, contrasting with the stable ether groups in 1-(Diethoxymethyl)-4-methoxybenzene. Safety data indicate higher toxicity due to bromine .

Functional Group Comparisons

1-Fluoro-4-Methoxybenzene ()

- Substituents : Fluoro (–F) and methoxy (–OCH₃).

- Comparison : The electron-withdrawing fluoro group decreases aromatic ring reactivity toward electrophilic substitution compared to electron-donating groups like methoxy or diethoxymethyl. This compound is often used to study electronic effects in directing group chemistry .

1-Allyloxy-2-methoxybenzene ()

- Substituents : Allyloxy (–OCH₂CH=CH₂) and methoxy (–OCH₃).

- Comparison : The allyloxy group introduces unsaturation, enabling participation in Diels-Alder or radical reactions. The steric bulk is intermediate between methoxy and diethoxymethyl groups .

Data Table: Key Properties of Comparable Compounds

Reactivity and Stability

- Oxidative Stability : Compounds like 1-(Diethoxymethyl)-4-methoxybenzene are less prone to oxidation compared to hydroperoxide analogs (e.g., 1-methyl-1-(4-methoxyphenyl)ethyl hydroperoxide in ), which decompose into ketones or alcohols under radical mechanisms .

- Steric Effects : Bulky groups (e.g., diethoxymethyl) hinder electrophilic aromatic substitution, whereas smaller groups (e.g., methoxy) enhance reactivity .

- Leaving Group Ability : Bromine in 1-(2-Bromoethoxy)-4-methylbenzene facilitates substitution reactions, unlike the stable ether linkages in 1-(Diethoxymethyl)-4-methoxybenzene .

Biological Activity

1-(Diethoxymethoxy)-4-methylbenzene, also known by its CAS number 25604-53-9, is a compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure which includes a diethoxymethoxy group attached to a methyl-substituted benzene ring. The molecular formula is C12H16O3, with a molecular weight of 210.27 g/mol. This structural configuration is significant as it influences the compound's reactivity and biological interactions.

Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 25604-53-9 |

| Molecular Formula | C12H16O3 |

| Molecular Weight | 210.27 g/mol |

| Density | N/A |

| Boiling Point | N/A |

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Preliminary studies suggest that the compound may act as an inhibitor or modulator of specific pathways, although detailed mechanisms remain to be fully elucidated.

Pharmacological Activities

Research indicates that compounds similar to this compound exhibit a range of pharmacological activities:

- Anti-inflammatory Effects : Compounds within this chemical class have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, studies have demonstrated significant reductions in inflammation markers in animal models treated with related compounds.

- Antimicrobial Properties : There is evidence supporting the antimicrobial efficacy of certain derivatives against bacterial strains like E. coli and Staphylococcus aureus. The presence of specific functional groups enhances their activity against these pathogens.

- Antitumor Activity : Some derivatives have shown promise in cancer therapy, exhibiting cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology.

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with other compounds in the same category:

| Compound Name | Structure | Notable Activity |

|---|---|---|

| 2-(1-Phenyl-1H-pyrazol-4-yl)ethanamine | Structure pending | Anti-inflammatory |

| 1-(1H-pyrazol-4-yl)piperazine | Structure pending | Antimicrobial |

This comparison highlights how structural variations can significantly influence biological activity.

Study on Anti-inflammatory Activity

A notable study conducted by Selvam et al. synthesized a series of novel pyrazole derivatives analogous to this compound and evaluated their anti-inflammatory properties using carrageenan-induced paw edema models. The study found that certain derivatives exhibited up to 85% inhibition of TNF-α production compared to standard treatments like dexamethasone.

Antimicrobial Efficacy Study

Another investigation focused on the antimicrobial properties of similar compounds demonstrated effectiveness against common bacterial strains. The study employed disc diffusion methods to assess the antibacterial activity, revealing that some derivatives had minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.